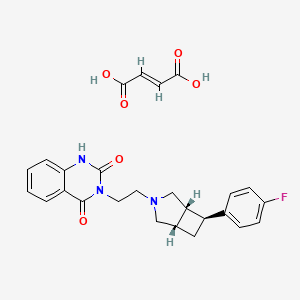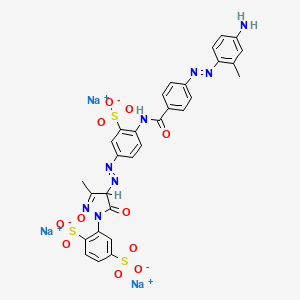
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves multiple steps, starting with the diazotization of 4-amino-2-methylphenyl. This is followed by coupling reactions with various aromatic compounds to form the azo linkages. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields aromatic amines.
Scientific Research Applications
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The mechanism of action of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with charged biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,4-disulphonate
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,3-disulphonate
Uniqueness
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is unique due to its specific arrangement of azo and sulfonate groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and solubility make it particularly valuable in various applications.
Properties
CAS No. |
94200-35-8 |
|---|---|
Molecular Formula |
C30H23N8Na3O11S3 |
Molecular Weight |
836.7 g/mol |
IUPAC Name |
trisodium;2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H26N8O11S3.3Na/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46;;;/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI Key |
WTRLNQIMJZIVJI-UHFFFAOYSA-K |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


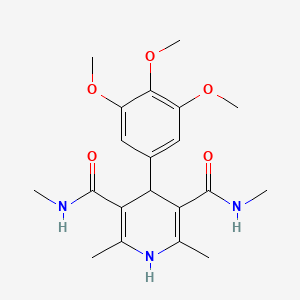
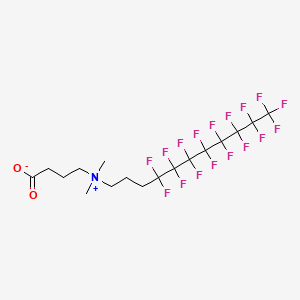
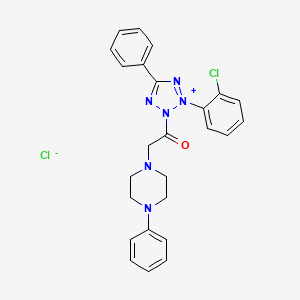

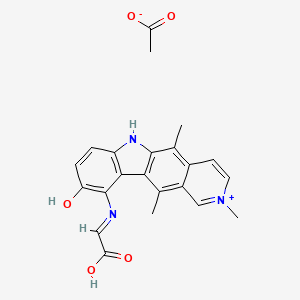

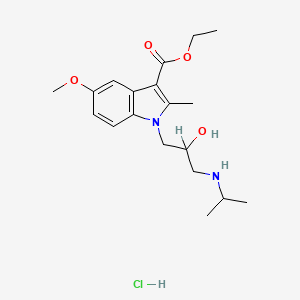

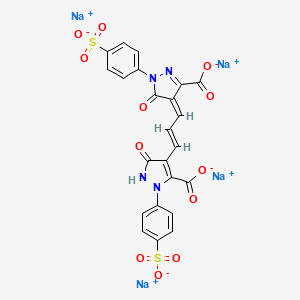
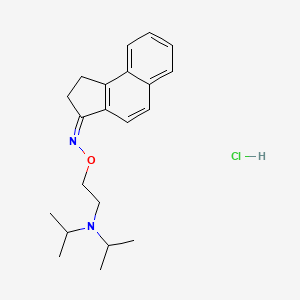
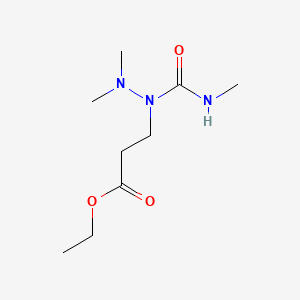
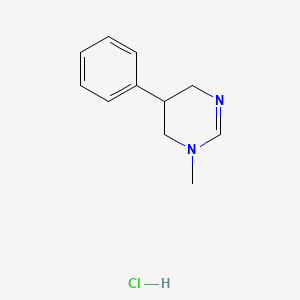
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
